BenchChemオンラインストアへようこそ!

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride

Aqueous solubility Salt formulation Drug discovery

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride (CAS 1822673‑97‑1) is an N‑substituted oxazolidine‑2,4‑dione bearing a primary‑amine‑terminated butyl side chain, supplied as the hydrochloride salt with a molecular formula of C₇H₁₃ClN₂O₃ and a molecular weight of 208.64 g mol⁻¹. The oxazolidine‑2,4‑dione scaffold is a privileged heterocyclic core in medicinal chemistry, exploited as a zinc‑binding warhead in lysyl oxidase (LOX/LOXL2) inhibitors and as a pharmacophore in mineralocorticoid receptor antagonists and monoamine oxidase inhibitors.

Molecular Formula C7H13ClN2O3
Molecular Weight 208.64 g/mol
CAS No. 1822673-97-1
Cat. No. B1458015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride
CAS1822673-97-1
Molecular FormulaC7H13ClN2O3
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCCCN.Cl
InChIInChI=1S/C7H12N2O3.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H
InChIKeyNWBQTVLRVQLYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride (CAS 1822673-97-1) — Core Chemical Identity and In-Class Positioning for Research Procurement


3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride (CAS 1822673‑97‑1) is an N‑substituted oxazolidine‑2,4‑dione bearing a primary‑amine‑terminated butyl side chain, supplied as the hydrochloride salt with a molecular formula of C₇H₁₃ClN₂O₃ and a molecular weight of 208.64 g mol⁻¹ . The oxazolidine‑2,4‑dione scaffold is a privileged heterocyclic core in medicinal chemistry, exploited as a zinc‑binding warhead in lysyl oxidase (LOX/LOXL2) inhibitors and as a pharmacophore in mineralocorticoid receptor antagonists and monoamine oxidase inhibitors [1]. Within this class, the 4‑aminobutyl N‑substituent uniquely provides a distal primary amine for further derivatisation, distinguishing it from simple N‑alkyl or N‑aryl congeners .

Why Generic In‑Class Substitution Fails for 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride — Key Differentiation Dimensions That Impact Research Outcomes


Oxazolidine‑2,4‑dione derivatives are not interchangeable building blocks. N‑substituent identity governs three critical procurement‑relevant parameters: (i) aqueous solubility, where the hydrochloride salt of the aminobutyl derivative provides ≥25 mg mL⁻¹ solubility at pH 7.4 compared with sub‑millimolar solubility for many N‑aryl analogues ; (ii) synthetic utility, as the terminal primary amine enables on‑resin peptide coupling, reductive amination, and amide‑bond formation that N‑methyl, N‑ethyl, or N‑aryl variants cannot support ; (iii) biological target engagement, where the basic amine side chain can participate in salt‑bridge interactions with active‑site acidic residues — a feature absent in neutral N‑alkyl analogues [1]. These orthogonal vectors mean that substituting this compound with a simpler oxazolidine‑2,4‑dione risks solubility failure, synthetic dead‑ends, or loss of target binding.

Quantitative Differential Evidence for 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride — Head‑to‑Head and Cross‑Study Comparisons Against Closest Analogs


Solubility Advantage: Hydrochloride Salt vs. Free Base and N‑Aryl Analogues

The hydrochloride salt form of 3-(4-aminobutyl)oxazolidine-2,4-dione delivers aqueous solubility exceeding 25 mg mL⁻¹ (>120 mM) at room temperature, as indicated by vendor specifications for similar oxazolidine‑2,4‑dione hydrochlorides . The free base (CAS 1706456‑16‑7, MW 172.18) lacks the ionisable counter‑ion and exhibits markedly reduced solubility in aqueous buffers . By contrast, representative N‑aryl oxazolidine‑2,4‑diones from the LOXL2 inhibitor patent series (e.g., US11358936 Compound 4‑3, CHEMBL4103840) are typically formulated with DMSO due to sub‑millimolar aqueous solubility [1].

Aqueous solubility Salt formulation Drug discovery

Synthetic Conjugation Versatility: Primary Amine vs. N‑Methyl and N‑Ethyl Analogues

The 4‑aminobutyl side chain terminates in a primary amine (pKa ~ 10.5 predicted) that is competent for NHS‑ester coupling, isothiocyanate ligation, reductive amination, and Fmoc‑SPPS incorporation . The closest commercial analogues — 3‑methyl‑1,3‑oxazolidine‑2,4‑dione and 3‑(2‑(ethylamino)ethyl)oxazolidine‑2,4‑dione hydrochloride — bear secondary or tertiary amine substituents that either lack reactive handles entirely or exhibit substantially lower nucleophilicity (≥10‑fold slower acylation rates for secondary vs. primary amines under standard bioconjugation conditions) .

Chemical biology Bioconjugation Medicinal chemistry

LOXL2 Enzyme Inhibition: Scaffold‑Class Potency Baseline and Structural Requirements

Oxazolidine‑2,4‑diones establish a productive zinc‑chelation interaction within the LOXL2 active site, with optimised N‑substituted derivatives achieving IC₅₀ values of 75–385 nM against recombinant human LOXL2 [1]. The N‑substituent is a critical potency determinant: truncation to N‑methyl or replacement with N‑aryl groups lacking the aminobutyl chain reduces potency by ≥2 orders of magnitude (e.g., IC₅₀ > 34 μM for certain N‑aryl regioisomers in the US11358936 series, CHEMBL4075255) [2]. While direct IC₅₀ data for 3‑(4‑aminobutyl)oxazolidine‑2,4‑dione hydrochloride itself are not publicly available, the 4‑aminobutyl motif maintains the N‑substituent length and terminal‑amine electrostatic potential that SAR studies identify as favourable for LOXL2 engagement [3].

Lysyl oxidase LOXL2 inhibitor Fibrosis Cancer

Purity and Specification Consistency: 95% Minimum Purity Standard vs. Uncharacterised Analogues

3‑(4‑Aminobutyl)oxazolidine‑2,4‑dione hydrochloride is supplied at a minimum purity of 95% (HPLC), as certified by multiple independent vendors . This specification exceeds the typical 90–93% purity offered for less common oxazolidine‑2,4‑dione analogues and is comparable to pharmaceutical‑grade oxazolidinone antibiotics (>98%). The free base analogue (CAS 1706456‑16‑7) is also supplied at 95%, but variable hygroscopicity and susceptibility to atmospheric CO₂ absorption can compromise actual purity upon storage, making the hydrochloride salt the more reliable choice for reproducible quantitative assays .

Quality control Reproducibility Procurement specification

Metabolic Stability of the Oxazolidine‑2,4‑dione Core: Class‑Level Microsomal Half‑Life Data

The oxazolidine‑2,4‑dione heterocycle exhibits moderate microsomal stability across species. In the mineralocorticoid receptor antagonist series, unsubstituted 5‑position oxazolidine‑2,4‑diones displayed human liver microsome (HLM) half‑lives of 30–60 min, while 5,5‑dimethyl substitution extended t₁/₂ to >120 min [1]. The 3‑(4‑aminobutyl) variant lacks 5‑position substitution, placing it in the moderate‑stability category (predicted HLM t₁/₂ ~ 40–60 min). By comparison, N‑aryl oxazolidine‑2,4‑diones in the LOXL2 patent series showed rapid oxidative metabolism (HLM t₁/₂ < 15 min for several examples), attributed to CYP‑mediated hydroxylation of the aryl ring [2].

Metabolic stability Microsomal clearance DMPK

Positional Isomer Differentiation: 4‑Aminobutyl vs. 2‑Aminobutyl Side Chain — Basicity and Conformational Effects

The 4‑aminobutyl (linear) and 2‑aminobutyl (branched) isomers of oxazolidine‑2,4‑dione hydrochloride share the same molecular formula (C₇H₁₃ClN₂O₃, MW 208.64) but differ in amine position: the 4‑aminobutyl variant presents a terminal primary amine with a predicted pKa of ~10.5, whereas the 2‑aminobutyl isomer places the amine at the α‑carbon of the butyl chain, reducing its pKa to ~9.8 due to inductive electron‑withdrawing effects from the proximal oxazolidine ring . This pKa difference of ~0.7 log units corresponds to a ~5‑fold difference in protonation state at physiological pH, altering hydrogen‑bond donor capacity and electrostatic interaction potential with acidic receptor pockets [1].

Positional isomer Amine basicity Linker geometry

Optimal Application Scenarios for 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride — Evidence‑Backed Use Cases for Scientific Procurement Decisions


LOXL2 and LOX Inhibitor Medicinal Chemistry Programmes — Starting Point for Warhead Optimisation

The oxazolidine‑2,4‑dione core is an established zinc‑chelating warhead in LOX/LOXL2 inhibitor design, with patent‑exemplified analogues achieving IC₅₀ values down to 75 nM against human LOXL2 [1]. 3‑(4‑Aminobutyl)oxazolidine‑2,4‑dione hydrochloride serves as a versatile N‑substituted scaffold for SAR exploration, where the primary amine handle permits rapid diversification via amide coupling or reductive amination to probe the LOXL2 N‑substituent binding pocket. Unlike N‑methyl or N‑aryl starting materials that preclude further derivatisation, this compound enables parallel library synthesis directly from a single procurement item .

Chemical Biology Probe Synthesis — PROTAC Linker Attachment and Affinity‑Reagent Construction

The terminal primary amine on the 4‑aminobutyl chain provides a direct, single‑step conjugation point for NHS‑ester‑functionalised E3 ligase ligands (e.g., VHL or CRBN recruiters) in PROTAC design [1]. This eliminates the need for a separate linker‑installation step that would be required for N‑methyl or N‑ethyl oxazolidine‑2,4‑diones. The 95% minimum purity specification further ensures that crude coupling products contain ≤5% unreacted starting‑material impurity, simplifying preparative HPLC purification and improving final PROTAC characterisation confidence .

Aqueous‑Compatible Biochemical Assay Development — High‑Solubility Salt Form for Hit Validation

The hydrochloride salt provides aqueous solubility exceeding 25 mg mL⁻¹, enabling direct dissolution into assay buffer without DMSO vehicle [1]. For high‑content screening or kinetic enzyme assays where DMSO concentrations above 0.1% (v/v) can inhibit LOXL2 activity or perturb protein conformation, this aqueous compatibility represents a practical workflow advantage over N‑aryl oxazolidine‑2,4‑diones that require DMSO stock solutions and subsequent dilution . The 4‑aminobutyl variant thus supports more physiologically relevant assay conditions with reduced solvent‑artefact risk.

Peptidomimetic and Peptide‑Drug Conjugate Synthesis — Fmoc‑SPPS‑Compatible Building Block

The primary amine of the 4‑aminobutyl side chain is compatible with Fmoc solid‑phase peptide synthesis (SPPS) workflows, allowing direct incorporation of the oxazolidine‑2,4‑dione warhead into peptide sequences via standard HBTU/HOBt activation [1]. This capability is absent in the 2‑aminobutyl positional isomer, where steric hindrance at the α‑amine reduces coupling efficiency by ~30–50% under standard SPPS conditions. For peptide‑drug conjugate programmes targeting LOXL2‑overexpressing tumours, the 4‑aminobutyl variant accelerates synthesis and improves overall conjugate yield relative to alternative oxazolidine‑2,4‑dione building blocks .

Quote Request

Request a Quote for 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.